molecular formula C29H24BrN5OS B12035847 N'-[(E)-9-anthrylmethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 477734-77-3

N'-[(E)-9-anthrylmethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12035847
CAS No.: 477734-77-3
M. Wt: 570.5 g/mol
InChI Key: WMBWULLOXYRMPQ-WCMJOSRZSA-N
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Description

N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an anthrylmethylidene group, a bromophenyl group, and a triazolylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the anthrylmethylidene derivative, followed by the introduction of the bromophenyl and triazolylsulfanyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of brominated compounds.

Scientific Research Applications

N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

477734-77-3

Molecular Formula

C29H24BrN5OS

Molecular Weight

570.5 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H24BrN5OS/c1-19(2)17-35-28(20-11-13-23(30)14-12-20)33-34-29(35)37-18-27(36)32-31-16-26-24-9-5-3-7-21(24)15-22-8-4-6-10-25(22)26/h3-16H,1,17-18H2,2H3,(H,32,36)/b31-16+

InChI Key

WMBWULLOXYRMPQ-WCMJOSRZSA-N

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=C(C=C5)Br

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=C(C=C5)Br

Origin of Product

United States

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